
Silver(1+) neodecanoate
Overview
Description
Silver(1+) neodecanoate (AgC₁₀H₁₉O₂, CAS 68683-18-1) is an organometallic compound with a molecular weight of 279.13 g/mol . It appears as a white to off-white solid with a melting point of 106–116°C and a density of 1.3–1.4 g/cm³ . Its key applications include:
- Conductive inks and pastes: Dissolved in xylene, it serves as a precursor for inkjet printing, forming conductive silver patterns after low-temperature sintering (<200°C) .
- UV and thermal sensitivity: It decomposes under UV light or heat, enabling controlled nucleation of silver nanoparticles for electronics .
- High solubility: Its solubility in organic solvents (e.g., aromatics, esters) facilitates formulation into pseudoplastic pastes with ~25 wt.% silver content .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Reaction with Silver Oxide or Silver Carbonate
- Procedure: Neodecanoic acid is dissolved in an organic solvent such as toluene, hexane, or ethanol. Silver oxide or silver carbonate is then added to this solution.
- Reaction Conditions: The mixture is heated under reflux, typically between 60°C and 100°C, to facilitate the formation of silver(1+) neodecanoate.
- Mechanism: The silver oxide or carbonate reacts with the acidic proton of neodecanoic acid, forming the silver salt and water or carbon dioxide as byproducts.
- Advantages: This method avoids the use of silver nitrate, reducing nitrate contamination and simplifying purification.
Two-Step Method via Sodium Neodecanoate
- Step 1: Neodecanoic acid is neutralized with sodium hydroxide to form sodium neodecanoate.
- Step 2: The sodium neodecanoate solution is treated with silver nitrate, leading to precipitation of this compound.
- Reaction:
$$
\text{C}{10}\text{H}{19}\text{COOH} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{19}\text{COONa} + \text{H}2\text{O}
$$
$$
\text{C}{10}\text{H}{19}\text{COONa} + \text{AgNO}3 \rightarrow \text{C}{10}\text{H}{19}\text{COOAg} \downarrow + \text{NaNO}_3
$$ - Purification: The precipitate is filtered, washed, and dried.
- Notes: This method allows precise stoichiometric control and is widely used in laboratory-scale synthesis.
Industrial Production Methods
- Solvent Use: Hydrocarbon solvents such as toluene, xylene, or hexane are commonly used to dissolve the reactants.
- Scale: Larger batch reactors with controlled stirring and reflux systems are employed.
- Purification: The product is purified by recrystallization or washing to remove unreacted materials and byproducts.
- Process Control: Parameters such as temperature, reaction time, and reactant ratios are optimized to maximize yield and purity.
- Environmental Considerations: Use of solvents and silver salts is managed to minimize waste and contamination.
Reaction Parameters and Optimization
Parameter | Typical Range/Condition | Notes |
---|---|---|
Solvent | Toluene, hexane, ethanol | Choice affects solubility and reaction rate |
Temperature | 60°C to reflux (~110°C) | Higher temperature accelerates reaction |
Reaction Time | 2 to 6 hours | Depends on scale and reactant concentration |
Molar Ratio (Ag:Acid) | 1:1 stoichiometric | Ensures complete conversion |
Purification Method | Filtration, recrystallization, washing | Removes impurities and unreacted reagents |
Research Findings on Preparation
- Thermal Stability: this compound prepared by these methods exhibits high thermal stability, decomposing to metallic silver at around 200°C.
- Solubility: The compound shows high solubility in organic solvents, facilitating its use in conductive inks.
- Yield and Purity: Optimized reflux conditions and solvent choice significantly improve yield (typically >90%) and purity (>95% by weight).
- Particle Size: The method of preparation influences the particle size of the silver salt, which affects its performance in applications such as nanoparticle synthesis.
Summary Table of Preparation Methods
Method | Reactants | Solvent(s) | Conditions | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct reaction with silver oxide/carbonate | Neodecanoic acid + Ag2O or Ag2CO3 | Toluene, hexane, ethanol | Reflux 60-110°C, 2-6 h | Simple, avoids nitrate contamination | Requires silver oxide/carbonate |
Two-step via sodium neodecanoate | Neodecanoic acid + NaOH + AgNO3 | Water (for sodium salt), then organic solvent | Room temp to reflux, precipitation step | Precise stoichiometry, easy isolation | Uses silver nitrate, nitrate waste |
Industrial scale synthesis | Neodecanoic acid + silver compound | Hydrocarbon solvents | Controlled reflux, optimized parameters | High yield and purity, scalable | Requires solvent handling |
Chemical Reactions Analysis
Types of Reactions
Silver(1+) neodecanoate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form metallic silver and neodecanoic acid.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Decomposition: Typically occurs at temperatures below 200°C.
Substitution: Involves the use of different ligands and appropriate solvents to facilitate the reaction.
Major Products
Decomposition: Produces metallic silver and neodecanoic acid.
Substitution: Results in the formation of new silver complexes with different ligands.
Scientific Research Applications
Chemical Applications
Synthesis of Silver Nanoparticles
Silver(1+) neodecanoate serves as a precursor for the synthesis of silver nanoparticles. The compound decomposes upon heating, releasing silver ions that can nucleate and grow into nanoparticles. This process is crucial in materials science for developing conductive materials and coatings .
Conductive Inks for Printed Electronics
In the field of printed electronics, silver neodecanoate is utilized to produce conductive inks. These inks can be printed onto various substrates to create electronic circuits. The decomposition of silver neodecanoate at low temperatures allows for the formation of conductive pathways without damaging sensitive substrates .
Application | Details |
---|---|
Silver Nanoparticles | Used as a precursor; decomposes to release silver ions for nanoparticle synthesis. |
Conductive Inks | Enables printing of electronic circuits; decomposes at low temperatures. |
Biological Applications
Antimicrobial Properties
Silver ions released from this compound exhibit significant antimicrobial activity. Research indicates that these ions disrupt bacterial cell membranes and interfere with cellular functions, making this compound a candidate for antimicrobial treatments .
Wound Dressings
The compound is being explored for use in wound dressings due to its antimicrobial properties. Studies have shown that silver-containing materials can reduce infection rates in wounds, promoting faster healing .
Medical Applications
Coatings for Medical Devices
this compound is investigated for coating medical devices to prevent biofilm formation and infections. The release of silver ions from these coatings has been shown to inhibit bacterial growth on device surfaces .
Medical Application | Details |
---|---|
Wound Dressings | Reduces infection rates; promotes healing through antimicrobial action. |
Device Coatings | Prevents biofilm formation; inhibits bacterial growth on surfaces. |
Industrial Applications
Production of Electrically Conductive Pastes
In industrial settings, this compound is utilized in the production of electrically conductive pastes used in various applications, including solar cells and printed circuit boards. Its stability and low processing temperature make it ideal for these applications .
Case Studies
-
Conductive Inks Development
A study demonstrated the formulation of metal particle-free inks using silver neodecanoate dissolved in xylene. The inks were shown to decompose at 125 °C, forming conductive traces suitable for flexible electronics . -
Antimicrobial Efficacy
In vivo studies have shown that exposure to silver ions leads to morphological changes in bacterial cells, resulting in increased cell membrane permeability and eventual cell death. This property has been leveraged in developing new antimicrobial dressings .
Mechanism of Action
The mechanism of action of silver(1+) neodecanoate primarily involves the release of silver ions, which exhibit antimicrobial properties. Silver ions interact with bacterial cell membranes, proteins, and nucleic acids, leading to the disruption of cellular functions and ultimately cell death . The oligodynamic effect, where silver ions exert antimicrobial activity even at low concentrations, plays a significant role in its effectiveness .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Silver Nitrate (AgNO₃)
Silver nitrate-based inks require amino alcohols as stabilizers and formic acid as a reducing agent, achieving near-bulk conductivity at 90°C . However, they lack the UV sensitivity and solvent compatibility of silver neodecanoate .
Silver Acetate (AgC₂H₃O₂)
Property | Silver Acetate | This compound |
---|---|---|
Conductivity | Near-bulk silver | Moderate (~10%) |
Reduction Agents | Formic acid, aldehydes | UV/hydroquinone |
Cost | Lower | Higher |
Silver acetate achieves superior conductivity but requires precise reduction chemistry and lacks the shelf-life stability of neodecanoate formulations .
Neodecanoate Salts with Other Metals
Zinc Neodecanoate (ZnC₂₀H₃₈O₄)
Property | Zinc Neodecanoate | This compound |
---|---|---|
Formula | ZnC₂₀H₃₈O₄ | AgC₁₀H₁₉O₂ |
Applications | Rubber vulcanization | Conductive inks |
Toxicity | Low | Moderate |
Thermal Stability | Stable to 165°C | Decomposes at 116°C |
Zinc neodecanoate accelerates rubber curing by reducing vulcanization time by 30% but operates in a distinct industrial niche .
Cobalt Neodecanoate (CoC₁₀H₁₉O₂)
Property | Cobalt Neodecanoate | This compound |
---|---|---|
Role | Steel-rubber adhesion | Conductive films |
Performance | Enhances tire durability | Enables flexible electronics |
Cobalt neodecanoate improves adhesion in tire belts but lacks the electrical properties of silver derivatives .
Restricted or Legacy Compounds
Phenylmercury Neodecanoate (C₁₆H₂₃HgO₂)
Property | Phenylmercury Neodecanoate | This compound |
---|---|---|
Toxicity | High (EU-restricted) | Moderate |
Application | PU elastomer catalyst | Electronics |
Phenylmercury neodecanoate is phased out due to toxicity, whereas silver neodecanoate offers safer alternatives in electronics .
Performance Metrics and Industrial Relevance
Table 3. Key Metrics for Silver Precursors
Advantages of Silver Neodecanoate:
- Low-Temperature Processing : Ideal for flexible substrates (e.g., polymers) .
- Dual Curing Mechanism : UV pre-treatment reduces thermal energy requirements .
- High Compatibility: Stable in non-polar solvents for inkjet printing .
Limitations :
Biological Activity
Silver(1+) neodecanoate, a silver carboxylate compound with the chemical formula Ag(C10H19O2), has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Chemical Name : this compound
- CAS Number : 68683-18-1
- Molecular Weight : 279.12 g/mol
- Physical State : Crystalline powder, white to pale brown in color
- Melting Point : 272 - 277 °C
Silver compounds are known for their antimicrobial properties, primarily attributed to their ability to bind with thiol groups (-SH) in proteins, leading to enzyme inactivation and subsequent cell death. The silver ions released from silver neodecanoate can disrupt bacterial cell membranes and interfere with cellular processes, making it effective against a range of pathogens .
Antimicrobial Efficacy
This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. A study highlighted its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria. The results indicated that silver neodecanoate exhibits a higher antibacterial activity compared to other silver salts, such as silver nitrate .
Cytotoxicity Studies
Research has shown that silver neodecanoate possesses cytotoxic effects on cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for therapeutic applications, as it minimizes damage to healthy tissues. The cytotoxicity was assessed using MTT assays on human cancer cell lines, revealing promising results for potential cancer therapies .
Case Studies and Research Findings
-
Antimicrobial Activity Against Cariogenic Bacteria :
A study investigated the antimicrobial effects of silver compounds on cariogenic organisms like Streptococcus mutans and Lactobacillus acidophilus. Silver neodecanoate showed significant zones of inhibition, indicating its potential for dental applications . -
Electrically Conductive Applications :
Silver neodecanoate has been utilized as a precursor in the formulation of electrically conductive pastes. These pastes are essential for printed electronics, showcasing the versatility of silver neodecanoate beyond just biological applications . -
Safety and Toxicology :
While silver neodecanoate is effective biologically, safety data indicate that it can cause skin and eye irritation. Proper handling protocols must be followed to mitigate these risks during application in clinical or industrial settings .
Comparative Analysis of Silver Compounds
Compound | Antimicrobial Activity | Cytotoxicity (Cancer Cells) | Safety Profile |
---|---|---|---|
This compound | High | Moderate | Causes skin/eye irritation |
Silver Nitrate | Moderate | High | Causes skin/eye irritation |
Silver Diamine Fluoride | High | Low | Minimal irritation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity silver(1+) neodecanoate, and how do solvent choices influence yield and stability?
- Methodological Answer : this compound is typically synthesized via metathesis reactions between silver nitrate and alkali metal neodecanoates (e.g., sodium neodecanoate) in non-polar solvents like toluene or xylene . Solvent selection impacts solubility and purity: toluene minimizes byproduct formation due to its low polarity, while xylene enhances precursor stability for long-term storage. Post-synthesis, vacuum drying at 60–80°C removes residual solvents. Purity (>97%) is confirmed via elemental analysis (Ag content) and FTIR to verify carboxylate coordination (C=O stretch at ~1550 cm⁻¹) .
Q. How can researchers characterize the thermal decomposition behavior of this compound for ink formulations?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition: ligand loss (150–200°C) and Ag nanoparticle formation (200–250°C) . Differential scanning calorimetry (DSC) identifies exothermic peaks at ~200°C, correlating with Ag reduction. Researchers should optimize heating rates (5–10°C/min) to avoid incomplete decomposition. Post-annealing, X-ray diffraction (XRD) confirms cubic Ag crystallites (2θ = 38.1°, 44.3°) .
Q. What are the standard protocols for evaluating the solubility and stability of this compound in organic matrices?
- Methodological Answer : Solubility is tested in solvents (e.g., toluene, terpineol) via gravimetric methods: dissolve 1–5 wt% precursor, filter (0.2 μm), and measure residual solids. Stability is assessed by monitoring viscosity (rotational viscometry) and UV-Vis absorbance (Ag⁺→Ag⁰ reduction) over 30 days. Ethyl cellulose (2–5 wt%) enhances ink stability by inhibiting agglomeration .
Advanced Research Questions
Q. How do ligand structure and counterion selection affect the electrochemical properties of this compound in conductive ink applications?
- Methodological Answer : Branched neodecanoate ligands (vs. linear carboxylates) improve solubility and lower decomposition temperatures by reducing steric hindrance during Ag⁺ reduction . Counterions (e.g., NH₄⁺ vs. Na⁺) influence ink conductivity: ammonium salts generate smaller Ag nanoparticles (20–50 nm) via rapid ligand exchange, enhancing sheet resistance (<0.1 Ω/sq) . Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) quantifies redox potentials for tailored ink design.
Q. What mechanisms explain discrepancies in reported decomposition temperatures (125°C vs. 200°C) for this compound?
- Methodological Answer : Variations arise from experimental conditions:
- Atmospheric effects : Air exposure oxidizes Ag nanoparticles, raising apparent decomposition temperatures .
- Additives : Ethyl cellulose lowers decomposition onset by 50°C via catalytic ligand dissociation .
- Heating rate : Slow ramping (2°C/min) delays peak decomposition, while fast ramping (20°C/min) skews TGA data. Controlled inert-gas purges (N₂/Ar) and in-situ XRD resolve these contradictions .
Q. Can this compound be integrated with flexible substrates without compromising mechanical durability?
- Methodological Answer : Screen-printed Ag traces on PET/polyimide require adhesion promoters:
- Surface pretreatment : O₂ plasma (50 W, 1 min) increases substrate roughness (AFM-measured Ra > 15 nm) for stronger bonding .
- Hybrid inks : Blending this compound with polyvinylpyrrolidone (PVP, 1–3 wt%) reduces crack formation after bending cycles (1,000 cycles at 5 mm radius) . Peel-off tests (ASTM D3359) confirm adhesion grades >4B post-annealing.
Q. Key Research Gaps
- Long-term Stability : Degradation mechanisms of Ag traces under humidity/UV exposure remain unquantified.
- Toxicity : Limited data on ecotoxicological impacts of neodecanoate ligands in environmental release scenarios.
Properties
IUPAC Name |
silver;3,3,5,5-tetramethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITNGSZYDJOSPP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-18-1 | |
Record name | Neodecanoic acid, silver(1+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neodecanoic acid, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silver(1+) neodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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